molecular formula C22H26F3NO B6080266 {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol

{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol

Cat. No. B6080266
M. Wt: 377.4 g/mol
InChI Key: BJCHDZSDZJKGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been used in scientific research as a tool to study the mechanism of action and physiological effects of drugs that interact with the serotonin system.

Mechanism of Action

{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G-protein-coupled receptors that are involved in the regulation of neurotransmitter release and neuronal excitability. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol binds to the receptor and activates the downstream signaling pathways, leading to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. The exact mechanism of action of {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol is not fully understood, but it is believed to modulate the activity of the serotonin system, which plays a crucial role in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has been shown to produce a range of biochemical and physiological effects in animal and human studies. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has been reported to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to the activation of the sympathetic nervous system and the modulation of mood, anxiety, and cognition. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has also been shown to produce hallucinogenic effects, such as visual distortions and altered perception of time and space.

Advantages and Limitations for Lab Experiments

{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has several advantages as a research tool, including its high potency and selectivity for the serotonin system, its ability to produce consistent and reproducible effects, and its relatively low toxicity and side effect profile. However, {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol also has several limitations, including its limited solubility in water and organic solvents, its short half-life, and its potential for producing hallucinogenic effects, which may confound the interpretation of results.

Future Directions

Future research directions for {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol include the development of more selective and potent agonists and antagonists for the serotonin system, the investigation of the role of the serotonin system in the pathophysiology of psychiatric disorders, and the exploration of the potential therapeutic applications of {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol and related compounds. Additionally, further studies are needed to elucidate the mechanism of action of {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol and to identify the downstream signaling pathways that are involved in its biochemical and physiological effects.

Synthesis Methods

{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol is synthesized by the reaction of 2-(trifluoromethyl)benzylamine with 3-(2-methylbenzyl) piperidin-4-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol is widely used in scientific research as a tool to study the mechanism of action and physiological effects of drugs that interact with the serotonin system. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has been used to investigate the role of the serotonin system in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

[3-[(2-methylphenyl)methyl]-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3NO/c1-17-7-2-3-8-18(17)13-21(16-27)11-6-12-26(15-21)14-19-9-4-5-10-20(19)22(23,24)25/h2-5,7-10,27H,6,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCHDZSDZJKGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=C3C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-(2-Methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.